molecular formula C21H23N3O5 B14175029 (5Z)-5-[4-(diethylamino)-2-methoxybenzylidene]-1-(furan-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 1049976-49-9

(5Z)-5-[4-(diethylamino)-2-methoxybenzylidene]-1-(furan-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B14175029
CAS No.: 1049976-49-9
M. Wt: 397.4 g/mol
InChI Key: YHMGRTBDXVRWDA-BOPFTXTBSA-N
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Description

(5Z)-5-[4-(diethylamino)-2-methoxybenzylidene]-1-(furan-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with a furan-2-ylmethyl group and a benzylidene moiety containing diethylamino and methoxy functional groups. Its unique structure suggests potential utility in medicinal chemistry, materials science, and other areas of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[4-(diethylamino)-2-methoxybenzylidene]-1-(furan-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, furan-2-ylmethyl halides, and benzylidene intermediates. Key steps in the synthesis may involve:

    Condensation Reactions: Combining pyrimidine derivatives with benzylidene intermediates under basic or acidic conditions.

    Substitution Reactions: Introducing the furan-2-ylmethyl group through nucleophilic substitution.

    Functional Group Modifications: Adding diethylamino and methoxy groups via electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing chromatography, crystallization, or distillation to isolate the desired product.

    Scale-Up Processes: Adapting laboratory-scale reactions to industrial-scale production with considerations for cost, safety, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[4-(diethylamino)-2-methoxybenzylidene]-1-(furan-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and other strong oxidizing agents.

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new substituted derivatives with varied functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[4-(diethylamino)-2-methoxybenzylidene]-1-(furan-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with molecular targets and pathways. The compound may:

    Bind to Enzymes or Receptors: Modulating their activity and affecting cellular processes.

    Interfere with DNA or RNA: Inhibiting replication or transcription in microbial or cancer cells.

    Disrupt Cellular Membranes: Leading to cell death or altered cell function.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-[4-(dimethylamino)-2-methoxybenzylidene]-1-(furan-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure with dimethylamino instead of diethylamino group.

    (5Z)-5-[4-(diethylamino)-2-hydroxybenzylidene]-1-(furan-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure with hydroxy instead of methoxy group.

Uniqueness

The uniqueness of (5Z)-5-[4-(diethylamino)-2-methoxybenzylidene]-1-(furan-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1049976-49-9

Molecular Formula

C21H23N3O5

Molecular Weight

397.4 g/mol

IUPAC Name

(5Z)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C21H23N3O5/c1-4-23(5-2)15-9-8-14(18(12-15)28-3)11-17-19(25)22-21(27)24(20(17)26)13-16-7-6-10-29-16/h6-12H,4-5,13H2,1-3H3,(H,22,25,27)/b17-11-

InChI Key

YHMGRTBDXVRWDA-BOPFTXTBSA-N

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)CC3=CC=CO3)OC

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)CC3=CC=CO3)OC

Origin of Product

United States

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